Propyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate
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Overview
Description
Propyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate is a synthetic organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.438 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate typically involves a multi-step process. The general synthetic route includes:
Alkylation: Introduction of the propyl group through alkylation reactions.
Esterification: Formation of the ester bond between the benzoic acid derivative and the propyl group.
Acylation: Introduction of the acetyl group to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Propyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, inhibiting the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate derivatives and local anesthetics such as tetracaine and pramocaine .
Uniqueness
Propyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of functional groups allows for diverse reactivity and applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
propyl 4-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-4-13-25-21(24)16-9-11-17(12-10-16)22-20(23)14-26-19-8-6-5-7-18(19)15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,22,23) |
InChI Key |
HGSJZGPQKQKDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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